

# Cintirorgon: A Novel RORy Agonist for Modulating Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORy). As a key transcription factor, RORy governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, both of which are implicated in potent anti-tumor immune responses. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the investigation of cintirorgon's role in modulating anti-tumor immunity. By enhancing the activity of type 17 T cells and mitigating immunosuppressive pathways, cintirorgon represents a promising novel immunotherapeutic strategy for a range of solid tumors.

# **Introduction: Targeting RORy in Immuno-Oncology**

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A critical challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the TME to enable a robust and durable anti-tumor immune response. RORy has emerged as a compelling therapeutic target due to its central role in orchestrating the differentiation and function of Th17 and Tc17 cells. These T cell subsets are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, and have been associated with improved prognosis in various cancers.



**Cintirorgon** is a potent and selective agonist of RORy. By binding to the ligand-binding domain of RORy, it enhances the recruitment of coactivators, leading to the increased transcription of RORy target genes. This modulation of gene expression results in a multi-faceted enhancement of anti-tumor immunity.

# **Mechanism of Action of Cintirorgon**

**Cintirorgon**'s primary mechanism of action is the selective activation of the RORy transcription factor.[1] This activation initiates a cascade of events that collectively enhance the host's antitumor immune response.

### **Enhancement of Type 17 T Cell Effector Function**

Upon administration, **cintirorgon** binds to the nuclear receptor RORy, leading to the formation of a receptor complex that translocates to the nucleus.[1] This complex then binds to ROR response elements (ROREs) on the DNA, augmenting the transcription of genes that are crucial for the function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in:

- Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines and chemokines, including IL-17A, IL-17F, and IL-22.
- Augmented Expression of Co-stimulatory Receptors: Upregulation of molecules like CD137 and CD226 on T cells, which are critical for robust T cell activation.
- Improved T Cell Survival and Cytotoxic Activity: Increased longevity and tumor-killing capacity of cytotoxic T lymphocytes.

#### **Attenuation of Immunosuppressive Mechanisms**

Beyond enhancing effector functions, **cintirorgon** also actively counteracts the immunosuppressive TME through several mechanisms:

- Reduced Regulatory T Cell (Treg) Function: RORy agonists have been shown to curtail the formation and suppressive function of Tregs, which are key drivers of immune tolerance to tumors.
- Decreased Expression of Co-inhibitory Receptors: Cintirorgon can reduce the expression of immune checkpoint molecules such as Programmed Cell Death Protein 1 (PD-1) and TIGIT







on tumor-reactive lymphocytes.

This dual mechanism of boosting effector T cell activity while simultaneously diminishing immunosuppression positions **cintirorgon** as a powerful agent in cancer immunotherapy.





Click to download full resolution via product page

**Caption: Cintirorgon**'s mechanism of action signaling pathway.



#### **Preclinical Data**

Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of RORy agonists, including **cintirorgon**. These studies have shown that oral administration of these agents can lead to significant tumor growth inhibition and improved survival. The anti-tumor activity is dependent on a functional immune system, highlighting the immuno-modulatory mechanism of action.

## **In Vitro Activity**

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that RORy agonists can enhance the differentiation of Th17 and Tc17 cells and increase the production of IL-17A.



| Assay Type                     | Cell Type              | RORy<br>Agonist                      | Concentrati<br>on  | Key<br>Findings                                                                                | Reference |
|--------------------------------|------------------------|--------------------------------------|--------------------|------------------------------------------------------------------------------------------------|-----------|
| IL-17A<br>Secretion            | Human Th17<br>cells    | Cintirorgon<br>(LYC-55716)           | 44.49 nM<br>(EC50) | Potent induction of IL-17A secretion.                                                          |           |
| Th17<br>Differentiation        | Murine CD4+<br>T cells | 8-074 (a<br>potent RORyt<br>agonist) | Not specified      | Significantly increased the percentage of IL-17A producing CD4+ T cells (from 12.1% to 24.0%). |           |
| Tc17<br>Differentiation        | Murine CD8+<br>T cells | 8-074 (a<br>potent RORyt<br>agonist) | Not specified      | Significantly increased the percentage of IL-17A producing CD8+ T cells (from 22.9% to 50.4%). |           |
| Cytokine<br>mRNA<br>Expression | Murine Th17<br>cells   | Cintirorgon<br>(LYC-55716)           | Not specified      | Upregulated<br>mRNA<br>expression of<br>IL-17A, IL-<br>17F, and IL-<br>22.                     |           |

## In Vivo Efficacy in Syngeneic Tumor Models

Oral administration of RORy agonists has demonstrated single-agent anti-tumor efficacy in various syngeneic tumor models. For instance, a RORy agonist showed significant growth inhibition of 4T1 breast tumors, a model known to be resistant to checkpoint inhibitors. Another



potent RORy agonist, 8-074, demonstrated robust anti-tumor efficacy and improved the efficacy of anti-PD-1 therapy in a murine lung cancer model.

| Tumor<br>Model        | Mouse<br>Strain | RORy<br>Agonist                | Dosing        | Key<br>Findings                                                                | Reference |
|-----------------------|-----------------|--------------------------------|---------------|--------------------------------------------------------------------------------|-----------|
| 4T1 Breast<br>Cancer  | BALB/c          | Unspecified<br>RORy<br>agonist | Not specified | Significant tumor growth inhibition.                                           |           |
| Murine Lung<br>Cancer | Not specified   | 8-074                          | Not specified | Robust antitumor efficacy as a single agent and in combination with anti-PD-1. |           |

## Clinical Data: Phase 1/2a Study (NCT02929862)

A first-in-human, open-label, multicenter Phase 1/2a study was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of **cintirorgon** in patients with relapsed or refractory metastatic solid tumors.

# **Study Design and Patient Demographics**

The Phase 1 portion of the study enrolled 32 patients across five cohorts with doses ranging from 150 mg BID to 450 mg BID in 28-day cycles. The median age of patients was 62 years, and they had received a median of 3 to 5 prior cancer therapies.

#### **Safety and Tolerability**

**Cintirorgon** was generally well-tolerated, with no dose-limiting toxicities observed. The majority of treatment-related adverse events (AEs) were Grade 1 or 2.



| Adverse Event (Grade 1-2) | Number of Patients (N=32) |  |  |
|---------------------------|---------------------------|--|--|
| Diarrhea                  | 11                        |  |  |
| Fatigue                   | 7                         |  |  |
| Anemia                    | 4                         |  |  |
| Decreased appetite        | 4                         |  |  |
| Nausea                    | 4                         |  |  |

Table 1: Most Common Treatment-Related Adverse Events (Grade 1-2) in the Phase 1 Study of **Cintirorgon**.

Grade 3 AEs included anemia (n=2), elevated gamma-glutamyl transferase (n=1), and hypophosphatemia (n=1).

## **Pharmacokinetics and Pharmacodynamics**

Pharmacokinetic analyses demonstrated that plasma concentrations of **cintirorgon** reached levels expected for target gene regulation. At the 450 mg BID dose, the median minimum plasma drug concentration exceeded the EC50 by approximately 22-fold. Pharmacodynamic assessments of blood samples showed evidence of RORy pathway engagement, with post-treatment increases in the production of IL-17A, IL-17F, and IL-22.

#### **Preliminary Efficacy**

Of the 25 patients evaluable for response, promising signs of anti-tumor activity were observed.

| Clinical Outcome           | Number of Patients (N=25)               |  |  |
|----------------------------|-----------------------------------------|--|--|
| Confirmed Partial Response | 2 (NSCLC and sarcomatoid breast cancer) |  |  |
| Disease Stabilization      | 11 (for 2 to 12 months)                 |  |  |

Table 2: Preliminary Efficacy of **Cintirorgon** in the Phase 1 Study.



Six of the patients with stable disease received treatment for over four months. These encouraging results led to the selection of the 450 mg BID dose for the Phase 2a portion of the study.

# **Key Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the investigation of RORy agonists like **cintirorgon**.

#### **RORy Reporter Assay**

This cell-based assay is used to quantify the agonist or inverse-agonist activity of a compound on RORy.



Click to download full resolution via product page

**Caption:** Workflow for a RORy luciferase reporter assay.

#### Protocol:

- Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured in appropriate media.
  Cells are then transfected with two plasmids: one expressing a fusion protein of the GAL4
  DNA-binding domain and the RORy ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
- Compound Treatment: Transfected cells are treated with varying concentrations of cintirorgon or control compounds.
- Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced changes in gene expression.



- Lysis and Luminescence Measurement: Cells are lysed, and a luciferin substrate is added.
  The resulting luminescence, which is proportional to the transcriptional activity of RORy, is measured using a luminometer.
- Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for inverse agonists.

# In Vitro T Cell Differentiation and Cytokine Production Assay

This assay assesses the effect of **cintirorgon** on the differentiation of naive T cells into Th17 or Tc17 subsets and their cytokine production.



Click to download full resolution via product page

**Caption:** Workflow for T cell differentiation and cytokine analysis.

#### Protocol:

- T Cell Isolation: Naive CD4+ or CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Cell Culture and Stimulation: Isolated T cells are cultured in the presence of a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and T cell receptor (TCR) stimulation (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
- Compound Treatment: Cintirorgon or a vehicle control is added to the culture medium at various concentrations.



- Incubation: Cells are incubated for 3-5 days to allow for differentiation.
- Analysis:
  - Flow Cytometry: Cells are harvested and stained for intracellular IL-17A and other relevant markers (e.g., CD4, CD8, FoxP3) to determine the percentage of differentiated Th17/Tc17 cells.
  - Cytokine Measurement: The culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-17A, IL-17F, IFN-γ) is quantified using ELISA or Meso Scale Discovery (MSD) assays.

## **Syngeneic Mouse Tumor Model Efficacy Study**

This in vivo model is used to evaluate the anti-tumor efficacy of **cintirorgon** in immunocompetent mice.



Click to download full resolution via product page

**Caption:** Workflow for a syngeneic mouse tumor model study.

#### Protocol:

- Tumor Cell Implantation: A suspension of syngeneic tumor cells (e.g., MC38 colon adenocarcinoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice) is injected subcutaneously into the flank of immunocompetent mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point mice are randomized into treatment and control groups.



- Compound Administration: **Cintirorgon** is administered orally according to the planned dosing schedule. The control group receives a vehicle.
- Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
- Endpoint Analysis: At the end of the study, tumors and spleens may be harvested for ex vivo analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry to assess changes in T cell populations, cytokine levels, and other immune markers.

#### **Conclusion and Future Directions**

Cintirorgon represents a promising new frontier in cancer immunotherapy. Its unique mechanism of action, which combines the enhancement of effector T cell function with the mitigation of immunosuppressive pathways, offers a compelling rationale for its continued development. The encouraging safety and preliminary efficacy data from the Phase 1/2a clinical trial provide a strong foundation for further investigation in various solid tumors, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. Future research will focus on identifying predictive biomarkers to select patients most likely to respond to RORy agonist therapy and to further elucidate the intricate interplay between RORy activation and the tumor microenvironment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Cintirorgon: A Novel RORy Agonist for Modulating Anti-Tumor Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606697#cintirorgon-s-role-in-modulating-anti-tumorimmunity]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com